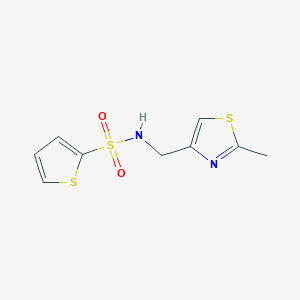

N-((2-methylthiazol-4-yl)methyl)thiophene-2-sulfonamide

Description

N-((2-methylthiazol-4-yl)methyl)thiophene-2-sulfonamide is a compound that features a thiazole ring and a thiophene ring, both of which are heterocyclic structures containing sulfur atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Properties

IUPAC Name |

N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiophene-2-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S3/c1-7-11-8(6-15-7)5-10-16(12,13)9-3-2-4-14-9/h2-4,6,10H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRHGUAFRLJCFGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)CNS(=O)(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-methylthiazol-4-yl)methyl)thiophene-2-sulfonamide typically involves the condensation of 2-methylthiazole with thiophene-2-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-((2-methylthiazol-4-yl)methyl)thiophene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The sulfur atoms in the thiazole and thiophene rings can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form thiols or thioethers.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur atoms in the rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted thiazole and thiophene derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-((2-methylthiazol-4-yl)methyl)thiophene-2-sulfonamide as an anticancer agent:

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis. This interaction is crucial for disrupting cancer cell proliferation .

-

Case Studies :

- Case Study 1 : A clinical trial involving similar thiazole derivatives showed promising results in patients with advanced solid tumors, demonstrating significant tumor regression .

- Case Study 2 : Another study indicated enhanced effectiveness when combined with conventional chemotherapy agents, suggesting potential for combination therapy approaches .

Summary Table of Anticancer Activities

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties:

- Research Findings : Studies have demonstrated that the compound exhibits significant antibacterial activity against various strains, including resistant bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function, making it a candidate for further development in treating bacterial infections .

Anticonvulsant Activity

The anticonvulsant properties of this compound have been explored in several studies:

- Efficacy : Compounds similar to this one have shown promising anticonvulsant activity in animal models, suggesting that modifications to the thiazole structure can enhance efficacy against seizures .

- Mechanism : The anticonvulsant effect may be linked to the modulation of neurotransmitter systems and ion channels involved in neuronal excitability .

Mechanism of Action

The mechanism of action of N-((2-methylthiazol-4-yl)methyl)thiophene-2-sulfonamide involves its interaction with biological targets such as enzymes or receptors. The thiazole and thiophene rings can interact with the active sites of enzymes, potentially inhibiting their activity. Additionally, the compound may interfere with cellular pathways by binding to specific receptors, leading to altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

N-(thiazol-4-ylmethyl)benzenesulfonamide: Similar structure but with a benzene ring instead of a thiophene ring.

2,4-disubstituted thiazoles: Compounds with substitutions at the 2 and 4 positions of the thiazole ring.

Uniqueness

N-((2-methylthiazol-4-yl)methyl)thiophene-2-sulfonamide is unique due to the presence of both thiazole and thiophene rings, which confer distinct electronic and steric properties. This dual-ring structure can enhance its biological activity and specificity compared to similar compounds.

Biological Activity

N-((2-methylthiazol-4-yl)methyl)thiophene-2-sulfonamide is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of Thiazole and Thiophene Derivatives

Thiazole and thiophene derivatives are known for their broad spectrum of biological activities, including antimicrobial, antifungal, and anticancer properties. The incorporation of these moieties into drug design has led to the development of various therapeutic agents that exhibit potent biological effects against numerous pathogens and cancer cell lines.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : This compound has been shown to exhibit significant antibacterial effects against both gram-positive and gram-negative bacteria. It acts by inhibiting bacterial growth through interference with essential biochemical pathways.

- Anticancer Properties : Research indicates that thiazole derivatives can induce apoptosis in cancer cells by modulating cell cycle progression and interacting with specific protein targets. For instance, compounds similar to this compound have demonstrated cytotoxicity in various cancer cell lines, suggesting potential as chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Key findings from SAR studies include:

- Electron-Withdrawing and Electron-Donating Groups : The presence of electron-withdrawing groups (e.g., nitro groups) enhances antibacterial activity, while electron-donating groups (e.g., methyl groups) can improve cytotoxicity against cancer cells .

- Sulfonamide Moiety : The sulfonamide group is essential for the compound's pharmacological properties, contributing to its ability to inhibit specific enzymes involved in bacterial metabolism.

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

- Antibacterial Activity : A study reported that derivatives containing thiazole rings showed significant antibacterial potency against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values lower than those of standard antibiotics such as ampicillin .

- Anticancer Activity : In vitro tests revealed that this compound exhibited cytotoxic effects on various cancer cell lines, including A549 lung adenocarcinoma cells. IC50 values were reported in the low micromolar range, indicating potent activity .

- Urease Inhibition : The compound has also been investigated for its urease inhibition properties, which are relevant for treating conditions like urinary tract infections. Its efficacy was compared to known urease inhibitors, showing promising results.

Data Table: Biological Activity Summary

Q & A

Basic: What are the established synthetic routes for N-((2-methylthiazol-4-yl)methyl)thiophene-2-sulfonamide, and how can reaction conditions be optimized for higher yields?

Answer:

The synthesis typically involves a multi-step approach starting with the formation of the thiazole ring, followed by sulfonamide coupling. Key steps include:

- Thiazole Core Formation : Cyclization of thiourea derivatives with α-halo ketones under reflux in ethanol (60–80°C), as demonstrated in analogous thiazole syntheses .

- Sulfonamide Coupling : Reacting the thiazole intermediate with thiophene-2-sulfonyl chloride in dichloromethane (DCM) or tetrahydrofuran (THF) using triethylamine (TEA) as a base .

- Optimization : Yields improve with controlled pH (7–8), catalytic DMAP (4-dimethylaminopyridine) to accelerate coupling, and inert atmospheres (N₂/Ar) to prevent oxidation . Purification via column chromatography (silica gel, ethyl acetate/hexane) enhances purity (>95%) .

Basic: How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Answer:

- Spectroscopy :

- ¹H/¹³C NMR : Assigns protons and carbons in the thiazole (δ 7.2–7.5 ppm for aromatic H) and sulfonamide (δ 3.1–3.3 ppm for CH₂ linker) .

- IR : Confirms sulfonamide S=O stretches (~1350 cm⁻¹) and thiazole C=N (~1600 cm⁻¹) .

- Crystallography : Single-crystal X-ray diffraction (e.g., SHELX programs) resolves bond lengths (e.g., S–N: 1.63 Å) and dihedral angles between thiazole and thiophene rings . Disorder in sulfonamide oxygen positions is common and refined with dual occupancies .

Advanced: What computational strategies are used to model interactions between this compound and biological targets like BRD4 bromodomains?

Answer:

- Docking Studies : AutoDock Vina or Schrödinger Suite models binding to BRD4 (PDB: 6P05), identifying key interactions:

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns, calculating RMSD (<2 Å) and binding free energies (MM-PBSA: −35 to −50 kcal/mol) .

Advanced: How do structural modifications (e.g., methylthiazol substitution) influence binding affinity and selectivity in enzyme inhibition?

Answer:

- Methyl Group Impact : The 2-methylthiazol group enhances hydrophobic interactions with BRD4's ZA loop, increasing binding affinity (Kd: ~120 nM vs. ~450 nM for unsubstituted analogs) .

- Selectivity : Modifying the thiophene sulfonamide to bulkier groups (e.g., naphthalene) reduces off-target effects on HDACs, as shown in selectivity assays (IC₅₀ ratio: BRD4/HDAC1 > 50) .

Advanced: How can researchers resolve contradictions in biological activity data across different assays (e.g., IC₅₀ variability)?

Answer:

- Assay Standardization : Use consistent cell lines (e.g., MV4-11 leukemia) and normalize to positive controls (e.g., JQ1 for BRD4) .

- Buffer Conditions : Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological environments, as sulfonamide ionization affects activity .

- Statistical Analysis : Apply ANOVA to compare replicates and identify outliers due to assay plate edge effects .

Basic: What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Answer:

- Solubility : Poor in water (<0.1 mg/mL), but improves in DMSO (>50 mg/mL) or PEG-400 solutions .

- Stability : Degrades <5% over 24 h at pH 7.4 (37°C), but hydrolyzes rapidly in acidic conditions (pH 2, t₁/₂: 2 h) due to sulfonamide cleavage .

Advanced: What in vitro and in vivo models are appropriate for assessing its therapeutic potential?

Answer:

- In Vitro :

- In Vivo : Xenograft models (e.g., nude mice with MDA-MB-231 tumors) at 10–25 mg/kg (oral, QD) monitor tumor volume and toxicity .

Basic: How is purity assessed, and what analytical techniques are critical for quality control?

Answer:

- HPLC : C18 column (ACN/water gradient) with UV detection (254 nm) ensures >98% purity .

- LC-MS : Confirms molecular ion ([M+H]⁺ m/z: 329.2) and detects trace impurities (e.g., unreacted sulfonyl chloride) .

Advanced: What structure-activity relationship (SAR) studies have been conducted on related thiazole-sulfonamide derivatives?

Answer:

- Key Findings :

- SAR Tables : Published data compare IC₅₀ values against substituent electronegativity and logP .

Advanced: How can X-ray crystallography data guide the rational design of derivatives with improved pharmacokinetic properties?

Answer:

- Binding Pocket Analysis : Crystal structures (e.g., 6P05) identify regions for derivatization (e.g., extending the methyl group into a hydrophobic subpocket) .

- Solvent-Accessible Surfaces : Modifying polar groups (e.g., adding –OH) enhances solubility without disrupting key hydrogen bonds .

- Fragment Replacement : Replace thiophene with bioisosteres (e.g., furan) to reduce CYP3A4-mediated metabolism .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.